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molecular formula C11H9NO B8342119 3-Methylisoquinoline-4-carbaldehyde

3-Methylisoquinoline-4-carbaldehyde

Cat. No. B8342119
M. Wt: 171.19 g/mol
InChI Key: XZUKNDWIZWREQQ-UHFFFAOYSA-N
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Patent
US06777426B2

Procedure details

To a solution of n-BuLi (2.5M, 0.869 ml, 2.17 mmol)) in 10 ml anhydrous THF at −50° C., 4-bromo-3-methylisoquinoline (0.460 q, 2.07 mmol) was added. After 10 minutes of stirring, DMF (0.32 g, 4.14 mmol) was added to the solution. The reaction mixture was allowed to stir at −50° C. for 20 minutes and then at room temperature for 15 minutes. 5 ml of in HCl was added and the solution was stirred for another 5 minuses. The reaction mixture was neutralized with saturated solution of NaHCO3 (25 ml) and partitioned between ethylacetate (2×20 ml) and water (10 ml). The organic layer was dried over sodium sulfate, filtered, concentrated and column purified (hexane:EtOAc; 3:2) to give 0.151 g (43%) of the product as a syrup.
Quantity
0.869 mL
Type
reactant
Reaction Step One
Quantity
2.07 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.32 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[N:9][C:8]=1[CH3:17].CN([CH:21]=[O:22])C.C([O-])(O)=O.[Na+]>C1COCC1.Cl>[CH3:17][C:8]1[N:9]=[CH:10][C:11]2[C:16]([C:7]=1[CH:21]=[O:22])=[CH:15][CH:14]=[CH:13][CH:12]=2 |f:3.4|

Inputs

Step One
Name
Quantity
0.869 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
2.07 mmol
Type
reactant
Smiles
BrC1=C(N=CC2=CC=CC=C12)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.32 g
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After 10 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at −50° C. for 20 minutes
Duration
20 min
WAIT
Type
WAIT
Details
at room temperature for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the solution was stirred for another 5 minuses
CUSTOM
Type
CUSTOM
Details
partitioned between ethylacetate (2×20 ml) and water (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
column purified (hexane:EtOAc; 3:2)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1N=CC2=CC=CC=C2C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.151 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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